6-Nitrobenzo[D]isoxazole
Overview
Description
6-Nitrobenzo[D]isoxazole is a heterocyclic aromatic compound with the molecular formula C7H4N2O3. It is characterized by a benzene ring fused to an isoxazole ring, with a nitro group attached at the 6th position. This compound is of significant interest in organic chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitrobenzo[D]isoxazole typically involves the condensation of primary nitro compounds with aldehydes or activated ketones. One common method is the reaction of aromatic aldehydes with nitroacetate, followed by ring closure to form the isoxazole derivative . Another approach involves the use of β-diketones or α-nitroketones as starting materials, which react with hydroxylamine to form the isoxazole ring .
Industrial Production Methods: Industrial production of this compound often employs metal-free synthetic routes to avoid the high costs and environmental impact associated with metal catalysts. These methods include the use of eco-friendly catalysts such as DABCO (1,4-diazabicyclo[2.2.2]octane) in aqueous media .
Chemical Reactions Analysis
Types of Reactions: 6-Nitrobenzo[D]isoxazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Amino derivatives of benzo[D]isoxazole.
Reduction: Various reduced forms of the compound, including hydroxylamines and amines.
Substitution: Substituted benzo[D]isoxazole derivatives with different functional groups.
Scientific Research Applications
6-Nitrobenzo[D]isoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a precursor for various chemical processes .
Mechanism of Action
The mechanism of action of 6-Nitrobenzo[D]isoxazole involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can lead to various biological effects, including enzyme inhibition and disruption of cellular processes .
Comparison with Similar Compounds
- 4-Nitrobenzo[D]isoxazole
- 5-Nitrobenzo[D]isoxazole
- 2-Nitrobenzo[D]isoxazole
Comparison: 6-Nitrobenzo[D]isoxazole is unique due to the position of the nitro group, which influences its reactivity and biological activity. Compared to other nitrobenzo[D]isoxazole derivatives, it exhibits distinct chemical and physical properties that make it suitable for specific applications in research and industry .
Properties
IUPAC Name |
6-nitro-1,2-benzoxazole | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)6-2-1-5-4-8-12-7(5)3-6/h1-4H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIYPTBLUSSLGIV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])ON=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10659189 | |
Record name | 6-Nitro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39835-08-0 | |
Record name | 6-Nitro-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39835-08-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Nitro-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10659189 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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